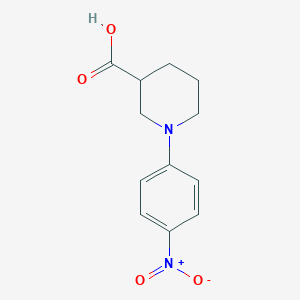

1-(4-硝基苯基)哌啶-3-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“1-(4-Nitrophenyl)piperidine-3-carboxylic acid” is a chemical compound with the CAS Number: 926224-41-1 . It has a molecular weight of 250.25 . The IUPAC name for this compound is 1-(4-nitrophenyl)-3-piperidinecarboxylic acid .

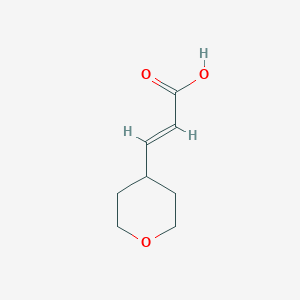

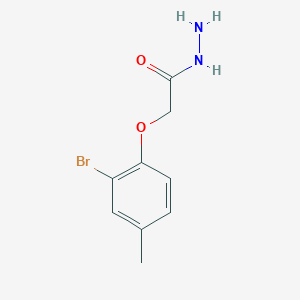

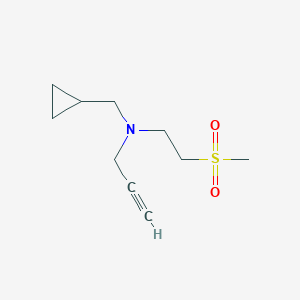

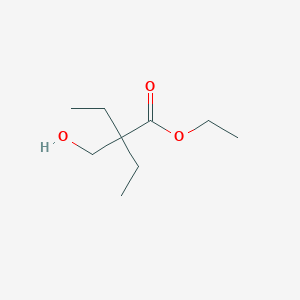

Molecular Structure Analysis

The InChI code for “1-(4-Nitrophenyl)piperidine-3-carboxylic acid” is 1S/C12H14N2O4/c15-12(16)9-2-1-7-13(8-9)10-3-5-11(6-4-10)14(17)18/h3-6,9H,1-2,7-8H2,(H,15,16) . This code provides a specific description of the compound’s molecular structure .Physical And Chemical Properties Analysis

The compound is a yellow solid . Unfortunately, other physical and chemical properties such as melting point, boiling point, and density were not found in the sources I accessed.科学研究应用

- Significance : It inhibits the uptake of gamma-aminobutyric acid (GABA) into neuronal and glial cells, impacting neurotransmission and potentially influencing neurological disorders .

- Relevance : These receptors play crucial roles in cell signaling, immune responses, and vascular function .

- Biological Implications : HDAC inhibitors are relevant in cancer therapy, epigenetic regulation, and gene expression control .

- Potential Impact : Modulating RhoA activity may influence vascular tone, cell migration, and tissue remodeling .

GABA Transporter Inhibition

Antibacterial Applications

Sphingosine-1-Phosphate Receptor Agonists

Histone Deacetylase (HDAC) Inhibition

RhoA Inhibition for Cardiovascular Disease Therapy

Investigations into Rheumatoid Arthritis Treatment

安全和危害

The compound is classified as a skin irritant, eye irritant, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

未来方向

While specific future directions for “1-(4-Nitrophenyl)piperidine-3-carboxylic acid” are not mentioned in the sources I found, it’s worth noting that compounds containing the pyrrolidine ring are of great interest in drug discovery . Therefore, it’s possible that “1-(4-Nitrophenyl)piperidine-3-carboxylic acid” and similar compounds could be subjects of future research in medicinal chemistry.

作用机制

Target of Action

It’s structurally similar to 3-piperidinecarboxylic acid, which is known to inhibit gaba (γ-aminobutyric acid) uptake .

Mode of Action

If it acts similarly to 3-Piperidinecarboxylic acid, it may interact with GABA transporters, inhibiting the reuptake of GABA and increasing its concentration in the synaptic cleft .

Biochemical Pathways

If it does inhibit GABA uptake like 3-Piperidinecarboxylic acid, it could impact the GABAergic system, influencing neuronal excitability and neurotransmission .

Result of Action

If it acts like 3-Piperidinecarboxylic acid, it could potentially increase GABAergic activity, leading to decreased neuronal excitability .

属性

IUPAC Name |

1-(4-nitrophenyl)piperidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O4/c15-12(16)9-2-1-7-13(8-9)10-3-5-11(6-4-10)14(17)18/h3-6,9H,1-2,7-8H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEAIWASLIKZFDF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Nitrophenyl)piperidine-3-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-cyanocyclohexyl)-N-methyl-2-{3-[(1H-1,2,4-triazol-1-yl)methyl]piperidin-1-yl}acetamide](/img/structure/B2377282.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2377286.png)

![N'-(4,6-difluorobenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2377291.png)

![N-(4-bromophenyl)-2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2377295.png)

![2-[7-(4-bromophenyl)-3,8-dioxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2377298.png)

![N-[(4-Fluorophenyl)-phenylmethyl]-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2377302.png)

![2-[(2S,3S)-2-Methyloxolan-3-yl]ethanamine](/img/structure/B2377305.png)